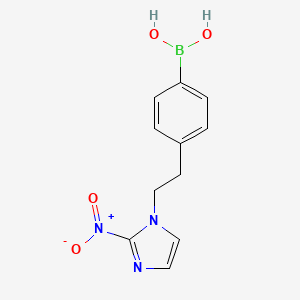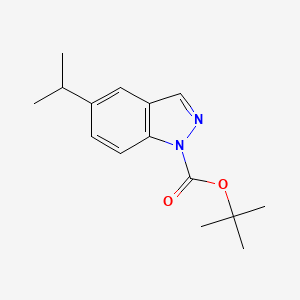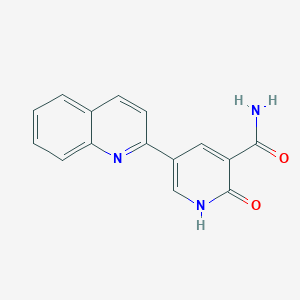
Butyl 2-amino-4-oxo-1,4,5,6,7,8-hexahydroquinazoline-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is a chemical compound that belongs to the class of quinazoline derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various cellular processes. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-amino-4-oxo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate: Similar in structure but contains a thiazole ring instead of a quinazoline ring.
N-(4-{[(2-amino-5-formyl-4-oxo-1,4,5,6,7,8-hexahydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid: Contains a pteridine ring and is used in different biological applications.
Uniqueness
Butyl 2-amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylate is unique due to its specific quinazoline structure, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
CAS-Nummer |
5446-29-7 |
|---|---|
Molekularformel |
C13H19N3O3 |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
butyl 2-amino-4-oxo-5,6,7,8-tetrahydro-3H-quinazoline-6-carboxylate |
InChI |
InChI=1S/C13H19N3O3/c1-2-3-6-19-12(18)8-4-5-10-9(7-8)11(17)16-13(14)15-10/h8H,2-7H2,1H3,(H3,14,15,16,17) |
InChI-Schlüssel |
QFZIXQHCGJIOSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)C1CCC2=C(C1)C(=O)NC(=N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione](/img/structure/B11856136.png)

![2-Methyl-4-phenylindeno[2,1-B]pyran](/img/structure/B11856152.png)


![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)




![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)

![1,3,4-Thiadiazol-2-amine, 5-[(2-naphthalenyloxy)methyl]-](/img/structure/B11856212.png)
